![molecular formula C20H15F6N3OS B2426565 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 321553-26-8](/img/structure/B2426565.png)
1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H15F6N3OS and its molecular weight is 459.41. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Activity
1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide and its derivatives have been studied for their antifungal properties. Wu et al. (2012) synthesized a series of related compounds, finding that some exhibited moderate antifungal activities, with certain compounds showing more than 50% inhibition activities against Gibberella zeae at 100 µg/mL, surpassing commercial fungicides like carboxin and boscalid (Wu et al., 2012). Additionally, Du et al. (2015) synthesized novel pyrazole derivatives and tested them against seven phytopathogenic fungi, with some showing higher antifungal activity than boscalid (Du et al., 2015).
Antimicrobial and Antioxidant Properties
This compound and its derivatives have been evaluated for antimicrobial and antioxidant properties. Bhat et al. (2016) synthesized a series of derivatives, some of which displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Potential in Cancer Research
There is research indicating potential applications in cancer research. Liu et al. (2016) synthesized a compound that showed significant inhibition of the proliferation of some cancer cell lines (Liu et al., 2016). Moreover, Hassan et al. (2014) reported synthesized derivatives exhibiting in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Nematocidal Evaluation
Wen Zhao et al. (2017) investigated the nematocidal activity of pyrazole carboxamide derivatives, finding that some exhibited good activity against Meloidogyne incognita (Wen Zhao et al., 2017).
Molecular Docking Studies
The compound and its derivatives have been the subject of molecular docking studies to understand their interactions with biological molecules. For instance, Bhat et al. (2016) supported their antibacterial results with in silico molecular docking studies for the inhibition of the E. coli MurB enzyme (Bhat et al., 2016).
Other Applications
- Synthesis and characterization studies have been conducted for understanding the molecular structure and reactivity of such compounds, as evidenced by Peng-yun et al. (2013) and Govindasamy et al. (2015) (Peng-yun et al., 2013); (Govindasamy et al., 2015).
- Schlosser et al. (2002) explored the site-selective functionalization of trifluoromethyl-substituted pyrazoles, highlighting the compound's versatility in organic synthesis (Schlosser et al., 2002).
Propiedades
IUPAC Name |
1-methyl-5-(4-methylphenyl)sulfanyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N3OS/c1-11-6-8-14(9-7-11)31-18-15(16(20(24,25)26)28-29(18)2)17(30)27-13-5-3-4-12(10-13)19(21,22)23/h3-10H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGWHCCMDODYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

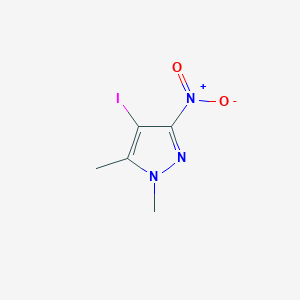
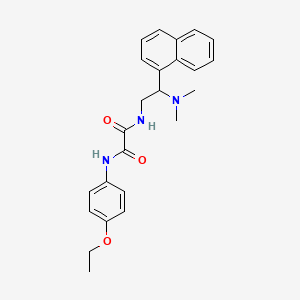
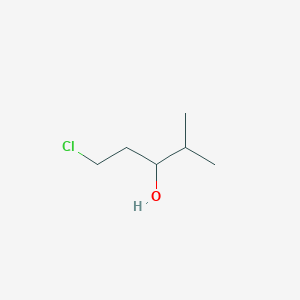
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)
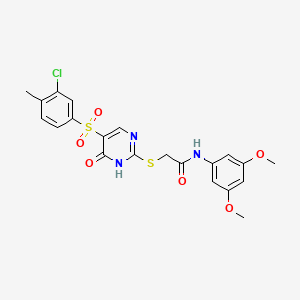
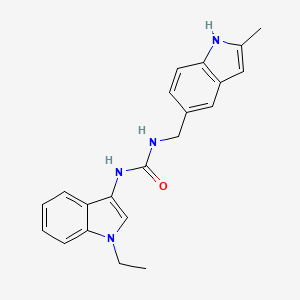
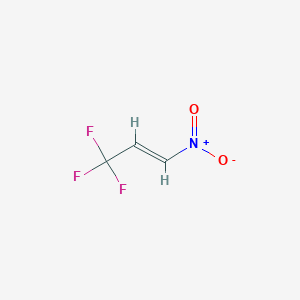
![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)
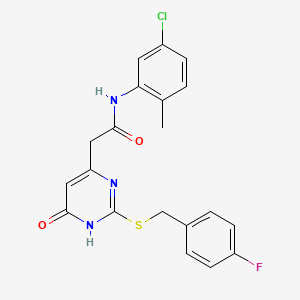
![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)
![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2426503.png)